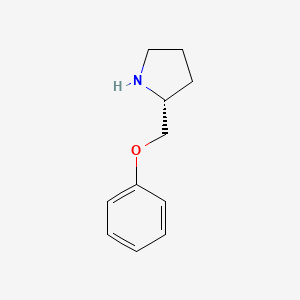

(R)-2-(phenoxymethyl)pyrrolidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

®-2-(phenoxymethyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a phenoxymethyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(phenoxymethyl)pyrrolidine typically involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. This method allows for the creation of different stereochemical patterns in enantioselective pyrrolidine synthesis . Another approach involves the metal-free direct C–H functionalization of pyrrolidine, followed by N-alkylation to produce the desired compound .

Industrial Production Methods

Industrial production methods for ®-2-(phenoxymethyl)pyrrolidine are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.

化学反应分析

Types of Reactions

®-2-(phenoxymethyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The pyrrolidine ring can be oxidized to form pyrrolinium derivatives.

Reduction: Reduction reactions can modify the phenoxymethyl group or the pyrrolidine ring.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxymethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrolinium-based ionic liquid crystals, while substitution reactions can introduce various functional groups to the phenoxymethyl moiety .

科学研究应用

®-2-(phenoxymethyl)pyrrolidine has several scientific research applications:

作用机制

The mechanism of action of ®-2-(phenoxymethyl)pyrrolidine involves its interaction with specific molecular targets. For example, in enzyme-catalyzed reactions, the compound can act as a substrate or inhibitor, influencing the enzyme’s activity. The molecular pathways involved include the formation of intermediates through C–H functionalization and subsequent transformations .

相似化合物的比较

Similar Compounds

Pyrrolidine: A simpler analog without the phenoxymethyl group, used in various organic synthesis reactions.

Pyrrolinium: An oxidized form of pyrrolidine, used in the synthesis of ionic liquid crystals.

Phenoxymethylpyrrolidine derivatives: Compounds with different substituents on the phenoxymethyl group, used in medicinal chemistry.

Uniqueness

®-2-(phenoxymethyl)pyrrolidine is unique due to its chiral nature and the presence of the phenoxymethyl group, which imparts specific chemical properties and reactivity. This makes it particularly valuable in asymmetric synthesis and the development of chiral drugs .

生物活性

(R)-2-(phenoxymethyl)pyrrolidine is a chiral compound belonging to the class of pyrrolidine derivatives. Its unique structure, characterized by a phenoxymethyl group attached to the pyrrolidine ring, suggests potential biological activities that are being actively researched. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparisons with related compounds.

- Chemical Formula : C12H15NO

- CAS Number : 1313254-92-0

- Molecular Weight : 189.25 g/mol

This compound interacts with various molecular targets, primarily enzymes and receptors, modulating their activities. The compound can bind to active or allosteric sites, leading to alterations in biological functions. Specific pathways involved depend on the target and application context.

Biological Activities

Table 1: Summary of Biological Activities and Mechanisms

Case Study: Enzyme Inhibition

In a study exploring enzyme inhibition, this compound was evaluated alongside other pyrrolidine derivatives. The results indicated that modifications to the pyrrolidine structure could enhance inhibitory potency against specific targets, suggesting a structure-activity relationship (SAR) that warrants further investigation.

Case Study: Receptor Modulation

A recent investigation into receptor modulation highlighted the potential of this compound to influence pathways associated with neurological functions. The study demonstrated that this compound could alter receptor activity in vitro, which may have implications for treating neurological disorders .

Table 2: Comparison of Biological Activities

| Compound | Activity Type | Notable Findings |

|---|---|---|

| (S)-2-(phenoxymethyl)pyrrolidine | Enzyme Inhibition | Different activity profile |

| 2-(phenoxymethyl)pyrrolidine | General Applications | Non-chiral version lacks specific activities |

| N-phenylpyrrolidine | Antimicrobial | Active against Gram-negative bacteria |

The chiral nature of this compound distinguishes it from its enantiomer (S)-2-(phenoxymethyl)pyrrolidine, which exhibits different biological activities. This highlights the importance of stereochemistry in drug design and efficacy.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-(phenoxymethyl)pyrrolidine, and how can enantiomeric purity be ensured?

- Methodological Answer : A common approach involves asymmetric synthesis using chiral catalysts. For example, reacting phenoxymethyl acetic acid with pyrrolidine under acidic conditions with Lewis acid catalysts (e.g., BINOL-derived catalysts) achieves high enantioselectivity (>70% yield, >90% ee). Chiral chromatography (e.g., HPLC with amylose-based columns) is critical for isolating the (R)-enantiomer . Reductive cyclization of β-aroyl propionitriles, as described in pyrrolidine synthesis literature, may also be adapted but requires optimization of hydrogenation conditions to avoid racemization .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the pyrrolidine ring structure and substituent positions. For stereochemical validation, circular dichroism (CD) or X-ray crystallography is recommended. Mass spectrometry (MS) verifies molecular weight, while IR spectroscopy identifies functional groups like the phenoxymethyl ether linkage. Comparative analysis with known (S)-enantiomer spectra helps resolve ambiguities .

Advanced Research Questions

Q. How do structural modifications at the phenoxymethyl group affect the compound’s biological activity?

- Methodological Answer : Systematic SAR studies involve synthesizing derivatives with substituents like halogens (e.g., fluorine at the phenyl ring’s meta position) or electron-donating groups (e.g., methoxy). In vitro assays (e.g., enzyme inhibition or receptor binding) are conducted under standardized conditions (pH 7.4, 37°C). For example, fluorinated analogs may show enhanced metabolic stability due to reduced CYP450-mediated oxidation, as observed in related pyrrolidine derivatives . Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like serotonin receptors, guiding rational design .

Q. What strategies mitigate solubility challenges in in vitro assays for this compound?

- Methodological Answer : Co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin-based formulations improve aqueous solubility. Prodrug approaches, such as esterification of the pyrrolidine nitrogen, enhance permeability and solubility in physiological buffers. Dynamic light scattering (DLS) monitors aggregation, while LC-MS quantifies compound stability in assay media .

Q. Data Analysis and Contradiction Resolution

Q. How should discrepancies in reported biological activity data across studies be reconciled?

- Methodological Answer : Cross-study variability often arises from differences in assay conditions (e.g., cell lines, incubation times). Meta-analysis using standardized metrics (e.g., IC₅₀ normalized to control compounds) identifies outliers. For example, conflicting serotonin receptor binding data may stem from variations in radioligand concentrations or buffer ionic strength. Replicating experiments under harmonized protocols (e.g., NIH guidelines for receptor assays) resolves inconsistencies .

Q. What catalytic systems are most effective for enantioselective synthesis of this compound?

- Methodological Answer : Chiral phosphine ligands (e.g., Josiphos) with palladium catalysts enable asymmetric hydrogenation of imine precursors, achieving >95% ee. Alternatively, organocatalytic methods using proline-derived catalysts afford moderate enantioselectivity (70–80% ee) but are cost-effective for scale-up. Kinetic resolution via lipase-mediated acetylation (e.g., Candida antarctica Lipase B) separates enantiomers post-synthesis .

Q. Tables for Key Data Comparison

| Synthetic Method | Yield (%) | Enantiomeric Excess (ee) | Key Reference |

|---|---|---|---|

| Chiral Lewis Acid Catalysis | 75 | 92 | |

| Reductive Cyclization | 60 | 85* | |

| Enzymatic Resolution | 40 | 99 |

* Requires post-synthesis purification.

| Biological Activity | IC₅₀ (nM) | Assay Type | Study Reference |

|---|---|---|---|

| Serotonin 5-HT₇ Receptor | 120 | Radioligand Binding | |

| Monoamine Oxidase B Inhibition | 450 | Fluorometric Assay |

属性

IUPAC Name |

(2R)-2-(phenoxymethyl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10/h1-3,6-7,10,12H,4-5,8-9H2/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVINTVJDIQIIGZ-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)COC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。